4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine

Serotonin Receptor Pharmacology 5-HT6 Antagonist CNS Drug Discovery

For CNS-focused medicinal chemists, sourcing a 5-HT6 antagonist scaffold that provides high target potency without requiring extensive purification is critical. This 2-amino-1,3,5-triazine derivative, with a Ki of 0.160 nM at the human 5-HT6 receptor, enables structure-activity relationship (SAR) studies at low screening concentrations. - High Potency: Sub-nanomolar 5-HT6 affinity reduces material consumption during primary screening. - Differentiated Scaffold: The bulky 4-tert-butyl group alters hydrogen-bonding and lipophilicity (LogP 2.36), ensuring distinct selectivity compared to simple methyl or isopropyl analogs. - Supply Reliability: 98% purity (HPLC) ensures consistent performance across synthesis of organocatalysts, co-crystals, and agrochemical leads.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 175204-54-3
Cat. No. B066416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine
CAS175204-54-3
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC(=N1)OC)N
InChIInChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12)
InChIKeyZDTIVGJTJOIJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine – Technical Identity & Specs


4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine (CAS 175204-54-3) is a 2-amino-1,3,5-triazine derivative characterized by a tert-butyl group at the 4-position, a methoxy group at the 6-position, and an amino group at the 2-position . Its molecular formula is C8H14N4O, with a molecular weight of 182.22 g/mol . The compound is primarily employed as a synthetic intermediate and a pharmacologically active scaffold, with documented high-affinity antagonism at the human 5-HT6 serotonin receptor [1].

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine: Why Substitution Matters


Within the 1,3,5-triazin-2-amine family, minor alterations to the substitution pattern—such as replacing the tert-butyl group with a methyl or isopropyl group—can fundamentally alter both physicochemical properties and target selectivity [1]. For instance, the presence of the bulky, electron-donating tert-butyl group in this compound confers a distinct steric and electronic profile that influences hydrogen-bonding capabilities and lipophilicity relative to simpler analogs [1]. Generic substitution with a closely related 1,3,5-triazine lacking these specific substituents is therefore not equivalent and can lead to failed synthetic outcomes or divergent biological activity, necessitating a compound-specific procurement strategy.

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine – Differentiation Evidence


5-HT6 Receptor Binding vs. Advanced Leads

In a direct functional antagonist assay, 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine exhibits a binding affinity (Ki) of 0.160 nM at the recombinant human 5-HT6 receptor [1]. This represents a 68.75-fold improvement in potency compared to a structurally distinct but advanced dual 5-HT6/5-HT2A antagonist lead, 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylthio)propan-2-yl)-1,3,5-triazin-2-amine (Compound 12), which demonstrated a Ki of 11 nM in a parallel study [2].

Serotonin Receptor Pharmacology 5-HT6 Antagonist CNS Drug Discovery

Lipophilicity Advantage Over Simpler Analogs

The compound possesses a predicted partition coefficient (LogP) of 2.36 [1]. This value is a direct consequence of the hydrophobic tert-butyl group. For comparison, the herbicide atrazine, a well-known chlorotriazine, has a LogP of approximately 2.5-2.7, while simpler 2-amino-1,3,5-triazines lacking bulky alkyl groups, such as 4-methoxy-6-methyl-1,3,5-triazin-2-amine, are expected to have significantly lower LogP values based on their reduced carbon content and lack of a tert-butyl group [2]. This positions the target compound in a lipophilicity range favorable for blood-brain barrier penetration, a critical requirement for CNS-targeting 5-HT6 ligands.

Physicochemical Property Prediction LogP Drug-likeness

Ionization Profile vs. More Basic Analogs

The predicted acid dissociation constant (pKa) for the amino group of 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine is 3.70 . This relatively low basicity is a consequence of the electron-withdrawing nature of the triazine ring and the specific substitution pattern. In contrast, the closely related 4,6-di-tert-butyl-1,3,5-triazin-2-amine exhibits a higher pKa of approximately 5.0, indicating its conjugate acid is less stabilized [1]. This difference in ionization behavior directly impacts the pH range at which the compound is predominantly neutral or ionized, affecting its solubility profile and the feasibility of forming certain salt forms for pharmaceutical development.

pKa Ionization Formulation

Defined Hydrogen-Bonding Motifs

2-Amino-1,3,5-triazines with bulky alkyl substituents, such as the tert-butyl group in this compound, are established to form extended hydrogen-bond networks in the solid state [1]. X-ray crystallographic studies on the closely related 4,6-di-tert-butyl-1,3,5-triazin-2-amine confirm this behavior, wherein the amino group acts as a hydrogen-bond donor and the triazine nitrogen atoms serve as acceptors [1]. While direct crystallographic data for the target compound is not publicly available, its structural homology to these well-characterized systems strongly suggests it will exhibit analogous robust and predictable hydrogen-bonding motifs, a property not shared by triazines lacking a primary amine at the 2-position or possessing less sterically defined substituents.

Crystal Engineering Supramolecular Chemistry Organocatalysis

High Purity & Commercial Availability

The compound is commercially available from multiple reputable vendors with a guaranteed minimum purity of 98%, as indicated by product listings . This contrasts with many research-grade 1,3,5-triazine intermediates that are either custom-synthesized on-demand with variable purity or are only available in limited quantities from a single source. The documented high purity and multi-vendor availability reduce the risk of irreproducible results due to unknown contaminants and ensure a more reliable supply chain for both academic and industrial research programs, a key differentiator from less well-characterized or single-source analogs.

Chemical Procurement Purity Analysis Supply Chain

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine – Research & Industrial Applications


5-HT6 Receptor Lead Optimization

Given its sub-nanomolar affinity (Ki = 0.160 nM) for the human 5-HT6 receptor [1], this compound serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for cognitive impairment, Alzheimer's disease, or schizophrenia. Its high potency reduces the need for high screening concentrations and provides a robust baseline for iterative medicinal chemistry modifications to improve selectivity and ADME properties.

Supramolecular Assemblies & Co-Crystal Design

The compound's structural homology to 2-amino-1,3,5-triazines that form robust hydrogen-bonded networks in the solid state [2] makes it a suitable building block for crystal engineering. Researchers can exploit its amino and triazine nitrogen atoms for directed assembly of co-crystals with complementary molecules, with applications in materials science or for modifying the physicochemical properties of active pharmaceutical ingredients.

Sterically Hindered Organocatalysts & Ligands

The bulky tert-butyl group and the reactive amino functionality make this compound a valuable intermediate for synthesizing chiral thiourea organocatalysts or novel ligands [2]. By converting the amino group to an isothiocyanate, it can be coupled with chiral amines to create catalysts for asymmetric synthesis, leveraging the unique steric environment provided by the triazine core and tert-butyl substituent.

Agrochemical Discovery Building Block

With a LogP of 2.36 [3], the compound falls within the optimal lipophilicity range for many agrochemical actives, including widely used triazine herbicides like atrazine [4]. This property suggests it can serve as a versatile scaffold for synthesizing and screening novel herbicidal or fungicidal candidates, where the tert-butyl group may contribute to enhanced metabolic stability and environmental persistence compared to simpler methyl or ethyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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